1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane

説明

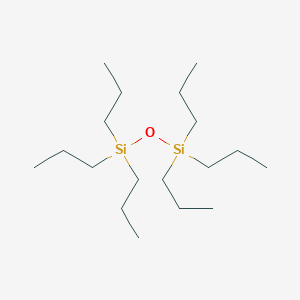

1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane is a silicon-based compound that is part of a broader class of organosilicon compounds known as siloxanes. These compounds are characterized by their Si-O-Si linkages and have a variety of applications due to their unique physical and chemical properties.

Synthesis Analysis

The synthesis of siloxane compounds can be achieved through various methods. For instance, the synthesis of tetramethyldisiloxane derivatives has been reported through the reaction of dilithiated ligands with corresponding element(II) chlorides, leading to compounds such as tetramethyldisiloxa metallocenophanes . Another approach involves the reaction of diorganyldichlorosilane and organyltrichlorosilane with dimethyl sulfoxide, yielding symmetrical 1,3-dichloro-1,1,3,3-tetraorganyl disiloxanes . These methods highlight the versatility of siloxane chemistry in synthesizing a wide range of derivatives.

Molecular Structure Analysis

The molecular structure of siloxane compounds can vary significantly. For example, the solid-state structure of 1,3-diferrocenyl-1,1,3,3-tetramethyldisiloxane exhibits different conformations depending on the presence of ferrocene, with eclipsed or staggered arrangements of the silicon atoms along the Si-O-Si linkage . X-ray crystallography has been used to investigate the crystal structure of these compounds, revealing their conformational preferences and the role of intra- and intermolecular interactions .

Chemical Reactions Analysis

Siloxanes can undergo a variety of chemical reactions. For instance, 1,1,3,3-tetramethyldisiloxane has been used as a reducing reagent in the Au/TiO2-catalyzed hydrosilylation of carbonyl compounds, demonstrating its reactivity and potential as a catalyst . Additionally, the oxidation of siloxane bonds to form siloxane oxides has been discussed, with mechanisms involving peroxy radicals as intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of siloxane compounds are influenced by their molecular structure. For example, certain 1,3-bis-(mesogens)-1,1,3,3-tetramethyl disiloxanes exhibit liquid crystalline phase transition temperatures, which are determined by their chemical structures . The thermal stability of disiloxane-1,3-diols and their ability to form columnar arrays with intermolecular hydrogen bonding in the crystal have also been reported, indicating their potential as building blocks for ladder oligosilsesquioxanes . These properties make siloxanes suitable for a wide range of applications, from materials science to catalysis.

科学的研究の応用

Chemical Synthesis and Isomerization

1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane has been employed in chemical syntheses, particularly in the isomerization of certain groups in organic compounds. For instance, it has been used in the reaction with ribonucleosides or sugar derivatives to produce silyl-protected hydroxy functions (Verdegaal et al., 1980).

Precursor for Silsesquioxanes

This compound serves as a precursor in the synthesis of silsesquioxanes, which are compounds that have potential applications in materials science due to their unique structural and chemical properties (Unno et al., 2000).

Synthesis of Disiloxane Diols and Tetraols

1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane is also instrumental in synthesizing disiloxane-1,3-diols and tetraols, which are compounds with potential as building blocks for ladder oligosilsesquioxanes, a class of polymers with distinct thermal stability and solubility characteristics (Suyama et al., 2007).

Use in Organic Chemistry Reactions

It finds application in organic chemistry reactions, such as the protection of alcohols and the reduction of aldehydes and ketones to obtain alkoxysilanes (Pehlivan et al., 2011).

Catalysis in Hydrosilylation Processes

In catalytic processes, this compound has been used in the hydrosilylation of carbonyl compounds, showcasing its efficiency as a reducing agent in these types of reactions (Vasilikogiannaki et al., 2014).

Application in Carbohydrate Chemistry

Its utility extends to carbohydrate chemistry, where it has been utilized in the regioselective ring cleavage of hexopyranosyl acetals, highlighting its versatility in organic synthesis (Zhang et al., 2012).

Synthesis of Poly(siloxane-urethane) Copolymers

The compound is used in synthesizing novel hydroxyester disiloxanes, which are further reacted with diisocyanates to create poly(siloxane-urethane) copolymers with unique properties. This demonstrates its role in creating advanced materials (Pusztai et al., 2012).

Organotin Chemistry

In organotin chemistry, 1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane-related compounds have been studied to understand the nature of bonds and reactions in tin-based compounds, which are significant in various industrial applications (Considine et al., 1965).

Catalysis in Organic Synthesis

It is effective in catalyzing the reductive dithioacetalization of carboxylic acids, which is vital in the preparation of various organic compounds (Nishino et al., 2017).

Gas-phase Reactions in Chemical Vapor Deposition

This compound is significant in the study of gas-phase reactions, especially in the chemical vapor deposition processes, which are crucial in material science and nanotechnology (Tong et al., 2009).

Safety And Hazards

The safety data sheet for 1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane indicates that it is a highly flammable liquid and vapor. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Wear protective gloves/protective clothing/eye protection/face protection .

特性

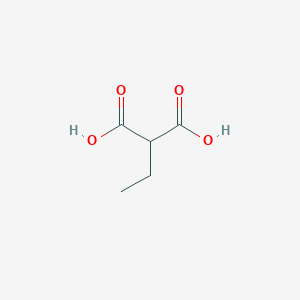

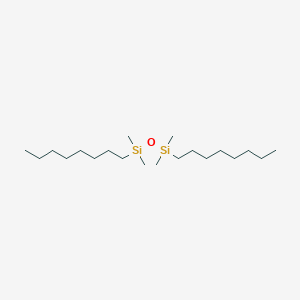

IUPAC Name |

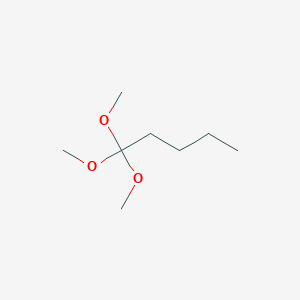

[dimethyl(octyl)silyl]oxy-dimethyl-octylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H46OSi2/c1-7-9-11-13-15-17-19-22(3,4)21-23(5,6)20-18-16-14-12-10-8-2/h7-20H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSZUXBTVQNMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C)(C)O[Si](C)(C)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H46OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B104125.png)

![Thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B104155.png)